molecular formula C14H17O4- B14114415 (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate

(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate

Cat. No.: B14114415
M. Wt: 249.28 g/mol
InChI Key: ICZBQHPMSPTRJO-LLVKDONJSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate is a chemical compound with a complex structure that includes a phenyl group, a butanoate ester, and a tert-butyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate typically involves the esterification of 4-oxo-2-phenylbutanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl ether and phenyl groups contribute to its stability and potential interactions with biological targets .

Properties

Molecular Formula

C14H17O4-

Molecular Weight

249.28 g/mol

IUPAC Name

(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-11(13(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,17)/p-1/t11-/m1/s1

InChI Key

ICZBQHPMSPTRJO-LLVKDONJSA-M

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.